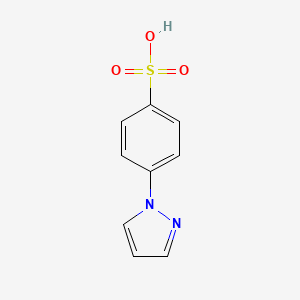

4-(Pyrazol-1-yl)benzenesulfonic acid

Overview

Description

4-(Pyrazol-1-yl)benzenesulfonic acid is an organic compound with the molecular formula C9H8N2O3S. It is a derivative of benzenesulfonic acid where a pyrazole ring is attached to the benzene ring through a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazol-1-yl)benzenesulfonic acid typically involves the reaction of pyrazole with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acids .

Scientific Research Applications

4-(Pyrazol-1-yl)benzenesulfonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(Pyrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and hydrogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

Pyrazole: Does not have the sulfonic acid group, limiting its solubility and reactivity in certain conditions.

4-(Imidazol-1-yl)benzenesulfonic acid: Similar structure but with an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity

Uniqueness

4-(Pyrazol-1-yl)benzenesulfonic acid is unique due to the presence of both the pyrazole ring and the sulfonic acid group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Biological Activity

Overview

4-(Pyrazol-1-yl)benzenesulfonic acid, with the molecular formula C9H8N2O3S, is an organic compound that features a pyrazole ring attached to a benzenesulfonic acid moiety. This unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in various therapeutic applications, particularly in the treatment of infectious diseases and as a biochemical probe in enzyme studies.

The compound is characterized by its sulfonic acid group, which enhances its solubility and reactivity in biological systems. The presence of the pyrazole ring contributes to its ability to interact with various biological targets through hydrogen bonding and π-π interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyrazole ring can engage in hydrophobic interactions, influencing the activity of enzymes involved in metabolic pathways.

Biological Activities

-

Antimicrobial Activity :

- Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens, including Leishmania species. In a study, certain derivatives showed an active profile against Leishmania infantum and Leishmania amazonensis, comparable to the standard drug pentamidine but with reduced cytotoxicity .

- The structure-activity relationship (SAR) indicates that modifications to the electronic properties and lipophilicity of these compounds can enhance their interaction with parasitic targets .

-

Enzyme Inhibition :

- The compound has been utilized as a biochemical probe for studying enzyme inhibition. Its ability to interact with active sites of enzymes suggests potential applications in drug design aimed at inhibiting specific enzymatic pathways.

-

Cytotoxicity Studies :

- Cytotoxicity assays have been conducted to evaluate the safety profile of this compound derivatives. Results indicate that while some derivatives maintain effective antimicrobial properties, they exhibit lower cytotoxicity compared to existing treatments, highlighting their potential as safer alternatives .

Study on Leishmaniasis Treatment

A significant study focused on synthesizing and evaluating a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives for their antileishmanial properties. The compounds were tested against Leishmania species, revealing promising results:

- Compounds Tested : A total of 12 derivatives were synthesized.

- Results : Two compounds demonstrated efficacy similar to pentamidine against L. infantum, with reduced toxicity profiles.

- : These findings suggest that further optimization could lead to new therapeutic agents for leishmaniasis .

Data Table: Biological Activities Summary

Properties

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRLZNMOGQIRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.